N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

Description

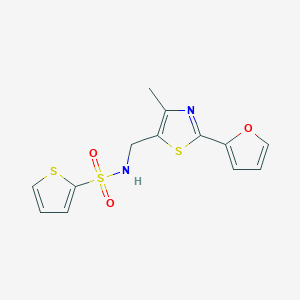

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiazole core substituted with a furan ring at position 2 and a methyl group at position 2. The thiazole is linked via a methylene bridge to a thiophene-2-sulfonamide moiety. This structure combines electron-rich aromatic systems (furan, thiophene) with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLVQXLJRAOJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophenes

are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Biochemical Analysis

Biochemical Properties

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may enhance or suppress the expression of genes involved in apoptosis, thereby affecting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues, leading to conformational changes that reduce enzyme function. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator. These molecular interactions are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which modify the compound to facilitate its excretion. These metabolic transformations can affect the compound’s activity and duration of action. Additionally, this compound may influence metabolic flux by altering the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is essential for the compound to reach its target sites and exert its biological effects. The localization and accumulation of this compound within specific tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these organelles can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with promising biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃S₂ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1421480-55-8 |

The structure includes a furan ring, a thiazole ring, and a thiophene sulfonamide moiety, which contribute to its biological activity.

This compound exhibits its biological effects primarily through the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), competing with it for the active site of dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, crucial for DNA and RNA synthesis in bacteria, leading to their growth inhibition .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Values range from 0.22 to 0.25 μg/mL against various pathogens.

- Minimum Bactericidal Concentration (MBC) : Effective concentrations indicate bactericidal activity against tested isolates.

The compound also exhibits synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Inhibition of Cell Migration : It reduces the migratory capacity of cancer cells, potentially hindering metastasis.

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on Staphylococcus aureus and E. coli, showing significant antibacterial activity with low cytotoxicity towards human cells (IC50 > 60 μM) .

- Animal Models : In vivo studies are ongoing to assess the efficacy and safety profile in animal models, focusing on its potential as an antimicrobial agent in clinical settings.

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | MIC values between 0.22 - 0.25 μg/mL |

| Anticancer | Induces apoptosis; inhibits cell migration |

| Synergistic Effects | Enhances efficacy of Ciprofloxacin and Ketoconazole |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional Group Impact on Properties

Sulfonamide vs. Acetamide: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the acetamide in . This may improve solubility and target binding in aqueous environments .

Thiazolo-pyridine derivatives (e.g., CAS 863595-16-8) replace furan with a pyridine ring, increasing electron-deficient character and altering π-π stacking interactions .

Thiol vs.

Pharmacological and Physicochemical Implications

- Target Selectivity : The furan-thiazole-thiophene-sulfonamide architecture may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase, cyclooxygenase) over analogs with acetamide or thioether groups .

- Solubility : The target compound’s sulfonamide and thiophene groups likely enhance water solubility relative to the fluorophenyl and pyridine-containing analogs .

Q & A

Q. What are the established synthetic routes for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide, and how can its purity be verified?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Diazotization of substituted amines to generate intermediates (e.g., diazonium salts reacting with acrolein to form 3-aryl-2-chloropropanals) . (ii) Cyclization with thiourea to form the thiazole core . (iii) Sulfonamide coupling using thiophene-2-sulfonyl chloride under inert conditions. Purity verification requires HPLC (≥95% purity), complemented by /-NMR, IR spectroscopy, and mass spectrometry. Microanalysis (C, H, N, S) is critical for novel derivatives .

Q. What structural features of this compound influence its reactivity in pharmacological assays?

- Methodological Answer : The thiazole ring (electron-rich due to sulfur and nitrogen) enhances π-stacking interactions with biological targets, while the sulfonamide group (-SO-NH-) acts as a hydrogen-bond acceptor. The furan-2-yl moiety may contribute to lipophilicity, affecting membrane permeability. Substituent effects (e.g., methyl at C4 of thiazole) can be probed via Hammett plots or computational electrostatic potential maps .

Q. Which analytical techniques are most reliable for characterizing intermediates during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with UV detection monitors reaction progress. High-resolution mass spectrometry (HRMS) confirms molecular ions, while -NMR detects regioselectivity (e.g., coupling constants for thiophene vs. furan protons). IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiazole-sulfonamide coupling step?

- Methodological Answer : Key parameters include: (i) Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the sulfonamide group. (ii) Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation. (iii) Temperature : Reactions at 60–80°C reduce side-product formation vs. reflux conditions. (iv) Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes unreacted starting material .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from: (i) Membrane permeability : Use logP calculations (e.g., via ChemAxon) to correlate lipophilicity with cellular uptake. (ii) Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify rapid degradation in certain models. (iii) Target specificity : Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include: (i) Thermal degradation : TGA (thermogravimetric analysis) at 25–150°C. (ii) Photostability : Exposure to UV light (ICH Q1B guidelines). (iii) Hydrolytic stability : pH-dependent degradation in buffers (pH 1–13). LC-MS identifies degradation products (e.g., sulfonic acid from sulfonamide hydrolysis) .

Q. What strategies can resolve low yields during the cyclization of thiazole intermediates?

- Methodological Answer : Low yields often stem from: (i) Impure starting materials : Purify via flash chromatography (silica gel, ethyl acetate/hexane). (ii) Oxidative side reactions : Use nitrogen atmosphere to prevent thiazole oxidation. (iii) Incomplete cyclization : Add catalytic iodine or TFA (trifluoroacetic acid) to promote ring closure .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically vary substituents: (i) Thiazole C4 : Replace methyl with bulkier groups (e.g., isopropyl) to test steric effects. (ii) Furan substitution : Introduce electron-withdrawing groups (e.g., nitro) at C5 to modulate electronic properties. (iii) Sulfonamide linker : Replace thiophene with pyridine for altered H-bonding. Test analogs in enzyme inhibition assays (e.g., IC) and compare with docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.